N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-13(20-12-5-3-10(15)4-6-12)14(17)16-11-7-8-21(18,19)9-11/h3-6,11,13H,2,7-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOWBNOZDFTSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide is a compound that has garnered attention for its potential biological activity, particularly as a pharmaceutical agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 253.31 g/mol
This compound features a tetrahydrothiophene ring, which contributes to its unique pharmacological profile.
Research indicates that this compound may act as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. Inhibition of DGAT2 has been linked to various metabolic benefits, including reduced lipid accumulation and improved insulin sensitivity .
Pharmacological Effects
- Antidiabetic Potential : The inhibition of DGAT2 suggests that this compound may have antidiabetic effects by modulating lipid metabolism and enhancing glucose homeostasis.
- Anti-inflammatory Properties : Preliminary studies indicate that compounds targeting DGAT2 may also exhibit anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits DGAT2 activity in cellular models. For instance, at concentrations ranging from 10 μM to 50 μM, significant reductions in lipid droplet formation were observed in adipocytes treated with the compound .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of similar compounds:
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
